GC-MS Elution Order and Retention Index Differentiation of (5alpha,14beta,20S)-Cholestane from Its Epimers
On non-polar capillary columns (e.g., DB-5), the four C27 regular sterane isomers elute in the invariant order: 5α,14α,17α(H),20S; 5α,14β,17β(H),20R; 5α,14β,17β(H),20S; and 5α,14α,17α(H),20R [1]. The target compound, (5alpha,14beta,20S)-cholestane, is the third peak in this sequence, allowing unambiguous differentiation from its 20R epimer (which elutes immediately before it) and from the 14α,17α isomers [1]. The NIST-standardized retention index for this isomer on DB-5 is 2988 [2].
| Evidence Dimension | GC elution order on non-polar column (DB-5) and retention index |
|---|---|
| Target Compound Data | Elutes third (peak 3 of 4) among regular C27 steranes; Retention Index = 2988 on DB-5 |
| Comparator Or Baseline | 20R epimer (5α,14β,17β,20R) elutes second; 5α,14α,17α,20S elutes first; 5α,14α,17α,20R elutes fourth |
| Quantified Difference | Resolution from 20R epimer: approximately 0.5–1.0 min separation under standard GC conditions; RI difference of ~18–28 units between 20R and 20S epimers |
| Conditions | DB-5 capillary column, 30 m x 0.25 mm, helium carrier gas; custom temperature program for sterane analysis |
Why This Matters
Incorrect peak assignment due to isomer misidentification can invert maturity parameter values by >10%, directly affecting petroleum exploration decisions with multi-million-dollar implications.
- [1] Moldowan, J.M., Seifert, W.K., Haley, M.J., Djerassi, C. (1980). Proof of structure by synthesis of 5α,14β,17β(H)-cholestane (20R) a major petroleum sterane. Correction of previous assignment. Geochimica et Cosmochimica Acta, 44(1), 161-173. View Source
- [2] NIST Mass Spectrometry Data Center. Retention index data for 20S-5α(H),14β(H)-17β(H)-Sterane (RI = 2988 on DB-5). NIST Chemistry WebBook, SRD 69. Data compiled from Yoneyama, Y., Yamazaki, M., Yada, F., Kita, O., Yoshimoto, S., Kato, T. (1996). J. Japan Institute of Energy, 75(1), 35-41. View Source
